2-chloro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
CAS No.: 922118-24-9
Cat. No.: VC4267347
Molecular Formula: C22H20ClN5O2
Molecular Weight: 421.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922118-24-9 |
|---|---|
| Molecular Formula | C22H20ClN5O2 |
| Molecular Weight | 421.89 |
| IUPAC Name | 2-chloro-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C22H20ClN5O2/c1-15-5-4-6-16(11-15)13-27-14-25-20-18(22(27)30)12-26-28(20)10-9-24-21(29)17-7-2-3-8-19(17)23/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) |
| Standard InChI Key | YALKUSVLWJTVPH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CC=C4Cl |
Introduction
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are typically synthesized through multi-step reactions involving the condensation of pyrazole derivatives with various reagents to form the pyrimidine ring. For example, the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves regioselective reactions with methylamine to produce functionally substituted derivatives .
Synthesis Steps:
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Starting Materials: Pyrazole derivatives and appropriate reagents.
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Condensation Reaction: Formation of the pyrimidine ring.
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Functionalization: Introduction of specific functional groups to enhance pharmacological properties.
Structural Characteristics
Pyrazolo[3,4-d]pyrimidines exhibit a fused ring system, which contributes to their stability and biological activity. The presence of various substituents, such as alkyl or aryl groups, can significantly influence their pharmacokinetic and pharmacodynamic profiles.
Structural Features:
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Fused Ring System: Pyrazole and pyrimidine rings.
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Substituents: Alkyl, aryl, or other functional groups.
Potential Applications
These compounds have been explored for their potential in treating various diseases due to their ability to interact with biological targets.
Potential Uses:
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Anti-inflammatory Agents: Some pyrazolo[3,4-d]pyrimidines have shown promise as anti-inflammatory agents.
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Antimicrobial Agents: They may exhibit activity against certain microorganisms.
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Anticancer Agents: Research into their anticancer properties is ongoing.
Research Findings
While specific research findings on 2-chloro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide are not available, related compounds have been studied extensively.
Example Compound: N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
This compound has been synthesized and evaluated for its anti-inflammatory potency, showing potential as a 5-lipoxygenase inhibitor .
Data Tables
Due to the lack of specific data on the compound , a general table summarizing the properties of related pyrazolo[3,4-d]pyrimidines is provided:
| Compound | CAS Number | Molecular Formula | Potential Use |
|---|---|---|---|
| 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Not specified | C8H10ClN5 | Pharmacological precursor |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Complex formula | Anti-inflammatory |
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